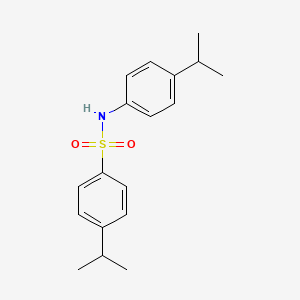
4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-715, and it belongs to the sulfonamide class of compounds.
作用機序
The mechanism of action of 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide involves the inhibition of the enzyme p38 mitogen-activated protein kinase (MAPK). This enzyme plays a crucial role in the inflammatory response, and its inhibition leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide have been extensively studied. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to reduce the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the destruction of joint tissues in arthritis. Additionally, 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide has been found to have analgesic and antipyretic effects.
実験室実験の利点と制限
One of the major advantages of using 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide in lab experiments is its high potency and selectivity towards p38 MAPK. This compound has been found to be more potent and selective than other p38 MAPK inhibitors, such as SB203580 and SB202190. However, one of the limitations of using 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide. One direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to understand the long-term effects of this compound on the body and its potential for drug interactions.
Conclusion:
In conclusion, 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis method of 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide involves the reaction of 4-isopropylphenylsulfonyl chloride with isopropylamine. This reaction results in the formation of 4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide, which is a white crystalline solid. The yield of this reaction is high, and the compound can be easily purified through recrystallization.
科学的研究の応用
4-isopropyl-N-(4-isopropylphenyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of various diseases, including rheumatoid arthritis, osteoarthritis, and cancer.
特性
IUPAC Name |
4-propan-2-yl-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-13(2)15-5-9-17(10-6-15)19-22(20,21)18-11-7-16(8-12-18)14(3)4/h5-14,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWOXTYNJJFQFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(propan-2-yl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
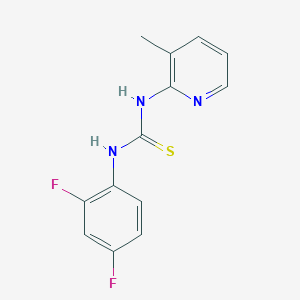
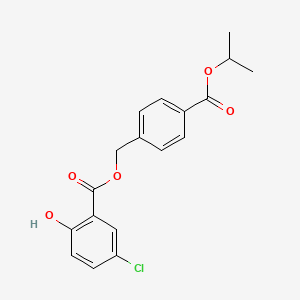
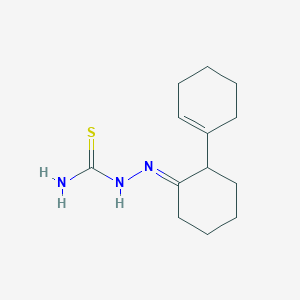
![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)
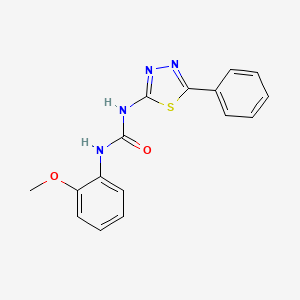
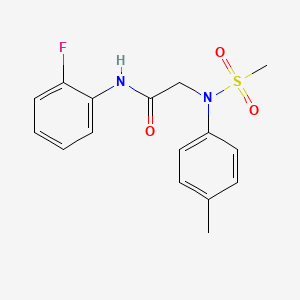
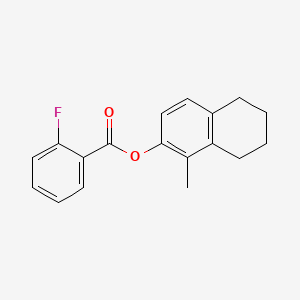
![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)
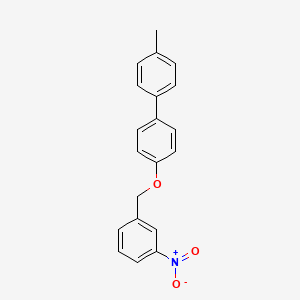

![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)